molecular formula C27H34N2O6 B613587 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid CAS No. 1315449-94-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid

Cat. No. B613587
M. Wt: 482,57 g/mole
InChI Key:
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid, is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482,57 g/mole. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Drug Development

This compound is pivotal in the synthesis of peptides, offering a protective mechanism for amino acids, which is crucial for the development of peptide-based drugs. The compound's utility is showcased in the synthesis of complex peptides, serving as a protective group that can be precisely removed under mild conditions, thus preserving the integrity of the peptide (Adamczyk & Reddy, 2001; Mollica et al., 2012). Its role in the enantioselective synthesis of amino acids highlights its contribution to the preparation of asymmetrically protected compounds, essential for the production of specific enantiomers in pharmaceuticals (Davies et al., 1997).

Material Science and Nanotechnology

In material science, the compound facilitates the creation of innovative materials, such as hydrogels and biomaterials, through its role in the synthesis of Fmoc-protected amino acids. These amino acids are crucial in developing self-assembled structures with potential applications ranging from biocompatible materials to nanotechnology (Bojarska et al., 2020). The ability to control the morphological changes of these self-assembled structures under different conditions opens new avenues for designing tailored materials with specific properties (Kshtriya et al., 2021).

Enzyme-activated Surfactants

Further expanding its application scope, the compound has been used to develop enzyme-activated surfactants for the dispersion of carbon nanotubes. This innovation underscores the compound's versatility, facilitating the creation of homogeneous aqueous nanotube dispersions, a critical step for their integration into various technological applications (Cousins et al., 2009).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-16-10-9-15-27(4,23(30)31)29-25(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22H,9-10,15-17H2,1-4H3,(H,28,32)(H,29,33)(H,30,31)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXEVZHWDILHG-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122572
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid

CAS RN

1315449-94-5
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315449-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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